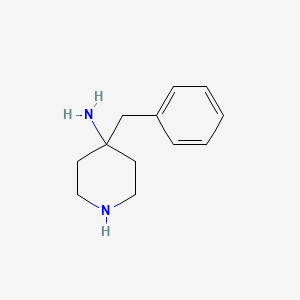

4-Benzylpiperidin-4-amine

Description

BenchChem offers high-quality 4-Benzylpiperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzylpiperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-benzylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-12(6-8-14-9-7-12)10-11-4-2-1-3-5-11/h1-5,14H,6-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIJJQPHUXEBMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728253 | |

| Record name | 4-Benzylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885653-42-9 | |

| Record name | 4-(Phenylmethyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885653-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-Benzylpiperidin-4-amine (The Quaternary Scaffold)

[1]

Executive Summary & Chemical Identity

4-Benzylpiperidin-4-amine represents a specialized, gem-disubstituted piperidine scaffold characterized by a quaternary carbon center at position 4. Unlike its more common isomer, 1-benzylpiperidin-4-amine (where the benzyl group is attached to the nitrogen), this compound features both the amino and benzyl groups attached to the C4 carbon.

This structural distinction is critical in medicinal chemistry. The quaternary center introduces conformational constraints (the Thorpe-Ingold or gem-dimethyl effect), often improving the selectivity and metabolic stability of bioactive ligands, particularly in the development of Protein Kinase B (Akt) inhibitors and G-protein coupled receptor (GPCR) modulators.

Chemical Identification Table

| Attribute | Detail |

| Chemical Name | 4-Benzylpiperidin-4-amine |

| IUPAC Name | 4-(Phenylmethyl)piperidin-4-amine |

| CAS Number (2HCl Salt) | 885500-36-7 |

| CAS Number (Boc-Precursor) | 741687-09-2 (tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate) |

| Molecular Formula | C₁₂H₁₈N₂ (Free Base) / C₁₂H₂₀Cl₂N₂ (Dihydrochloride) |

| Molecular Weight | 190.29 g/mol (Free Base) / 263.21 g/mol (2HCl) |

| SMILES | NC1(CC2=CC=CC=C2)CCNCC1 |

| Key Distinction | NOT to be confused with 1-benzylpiperidin-4-amine (CAS 50541-93-0), where the benzyl is on the ring nitrogen.[1] |

Nomenclature & Isomerism Alert

Critical Safety & Logic Check: Researchers frequently conflate 4-benzylpiperidin-4-amine with 1-benzylpiperidin-4-amine .

-

Target Compound (C4-Substituted): Used for creating quaternary centers to lock conformation.

-

Common Isomer (N1-Substituted): A standard intermediate for reductive amination.

Visual Verification:

-

If your target requires a secondary amine on the piperidine ring (NH), you are working with the C4-substituted scaffold (this topic).

-

If your target requires a tertiary amine on the piperidine ring (N-Bn), you are working with the N1-substituted isomer.

Synthetic Pathways: Constructing the Quaternary Center

Creating a quaternary center at C4 of a piperidine ring is synthetically challenging due to steric hindrance. The standard reductive amination used for N-substituted piperidines fails here.

The Ellman Sulfinamide Protocol

The most authoritative and high-yielding method for synthesizing 4-benzylpiperidin-4-amine is the addition of Grignard reagents to N-tert-butanesulfinyl ketimines (Ellman's auxiliary). This method prevents the formation of "hard" metal-complexed byproducts and allows for mild deprotection.

Mechanistic Logic[2]

-

Condensation: 1-Boc-4-piperidone is condensed with tert-butanesulfinamide to form the sulfinimine. Titanium(IV) ethoxide is used as a Lewis acid and water scavenger to drive the equilibrium.

-

Nucleophilic Addition: Benzylmagnesium chloride (Grignard) adds to the C=N bond. The bulky tert-butylsulfinyl group directs the addition and prevents over-addition.

-

Deprotection: Acidic hydrolysis removes both the tert-butanesulfinyl group and the Boc protecting group (if global deprotection is desired) or selectively removes the sulfinyl group to yield the amine.

Figure 1: Synthetic workflow for the generation of the quaternary 4-benzylpiperidin-4-amine scaffold via Ellman's Sulfinamide strategy.

Experimental Protocol: Grignard Addition

Objective: Synthesis of tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate (Precursor to the free amine).

Reagents

-

N-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)-2-methylpropane-2-sulfinamide (Sulfinimine intermediate).

-

Benzylmagnesium chloride (2.0 M in THF).

-

Tetrahydrofuran (anhydrous).

-

Ammonium chloride (sat. aq.).

Step-by-Step Methodology

-

Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon.

-

Solubilization: Dissolve the sulfinimine (1.0 eq) in anhydrous THF (0.2 M concentration) and cool to 0°C.

-

Addition: Dropwise add Benzylmagnesium chloride (1.5 to 2.0 eq) over 20 minutes.

-

Note: The excess Grignard is necessary to overcome coordination with the sulfinyl oxygen.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The disappearance of the imine peak is the endpoint.

-

Quenching: Cool to 0°C and quench carefully with saturated NH₄Cl solution.

-

Caution: Exothermic reaction.

-

-

Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography (SiO₂, 0-50% EtOAc in Hexanes) to yield the sulfinamide-protected intermediate.

Deprotection to 4-Benzylpiperidin-4-amine (2HCl)[1]

-

Dissolve the intermediate in MeOH.

-

Add 4M HCl in Dioxane (5 eq).

-

Stir at room temperature for 2 hours. A white precipitate (the product salt) often forms.

-

Concentrate in vacuo and triturate with diethyl ether to obtain the pure dihydrochloride salt.

Medicinal Chemistry Applications

The 4-benzylpiperidin-4-amine scaffold is a "privileged structure" in drug discovery due to its ability to project the benzyl group into hydrophobic pockets while maintaining a specific vector for the amine.

Protein Kinase B (Akt) Inhibitors

Research by Caldwell et al. and others has utilized this scaffold to develop selective inhibitors for Akt, a key node in the PI3K/Akt/mTOR pathway often dysregulated in cancer.

-

Mechanism: The quaternary center restricts the flexibility of the piperidine ring, locking the benzyl group into an optimal position to interact with the ATP-binding pocket or allosteric sites of the kinase.

-

Advantage: This rigidification often reduces the entropic penalty of binding, improving potency compared to the non-quaternary analog.

Sigma Receptor Ligands

The scaffold is also explored in the design of Sigma-1 and Sigma-2 receptor ligands. The benzyl group provides the necessary hydrophobic bulk, while the piperidine nitrogen serves as the protonatable pharmacophore essential for receptor affinity.

Safety & Handling

-

Hazards: As a secondary amine and hydrochloride salt, the compound is an irritant.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store the dihydrochloride salt at 2-8°C under an inert atmosphere (Argon/Nitrogen). It is hygroscopic; protect from moisture to prevent hydrolysis or clumping.

-

Solubility:

-

Free Base: Soluble in DCM, MeOH, DMSO.

-

HCl Salt: Soluble in Water, MeOH, DMSO; Insoluble in Ether, Hexanes.

-

References

-

Caldwell, J. J., & Collins, I. (2008).[3] Rapid Synthesis of 4-Benzyl-4-aminopiperidines by Addition of Grignard Reagents to N-(1-Boc-Piperidin-4-ylidene)-tert-butanesulfinyl Imine. Synthesis (Thieme Connect).[1][4][5][6][7][8]

-

Caldwell, J. J., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 885500-36-7.

-

Sigma-Aldrich. Product Specification: tert-Butyl 4-amino-4-benzylpiperidine-1-carboxylate.

Sources

- 1. echemi.com [echemi.com]

- 2. 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride | 150435-80-6 | Benchchem [benchchem.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. Benzyl 4-iodopiperidine-1-carboxylate|CAS 885275-00-3 [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. CAS 741687-09-2 | Sigma-Aldrich [sigmaaldrich.com]

- 7. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Benzylpiperidine synthesis - chemicalbook [chemicalbook.com]

4-Benzylpiperidin-4-amine as a building block in organic synthesis

Title: Unlocking Conformational Control: 4-Benzylpiperidin-4-amine as a Privileged Scaffold in Drug Design

Executive Summary In the high-stakes arena of medicinal chemistry, the 4-benzylpiperidin-4-amine (4,4-disubstituted) scaffold represents a powerful tool for conformational restriction. Unlike its common isomer 1-benzylpiperidin-4-amine (a simple intermediate), the gem-disubstituted 4-benzylpiperidin-4-amine creates a quaternary center that locks the piperidine ring into a specific chair conformation, directing the benzyl and amine vectors with high precision. This guide explores the synthesis, reactivity, and critical role of this building block in targeting GPCRs (Opioid, NK1) and kinases (AKT), while addressing the metabolic liabilities that require expert handling.

Part 1: Chemical Profile & Structural Disambiguation

The "Gem-Disubstituted" Advantage It is critical to distinguish the target building block from its regioisomer.

-

1-Benzylpiperidin-4-amine (N-benzyl): A common, flexible intermediate used in the synthesis of Donepezil and Clebopride.

-

4-Benzylpiperidin-4-amine (Gem-disubstituted): The focus of this guide. A specialized scaffold containing a quaternary carbon at position 4.[1][2]

| Feature | 1-Benzylpiperidin-4-amine | 4-Benzylpiperidin-4-amine (Target) |

| Structure | Benzyl on Nitrogen (Pos 1) | Benzyl on Carbon (Pos 4) |

| Key Property | Flexible linker | Conformational Lock (Thorpe-Ingold) |

| Primary Use | Linker/Spacer | Pharmacophore Constraint |

| Synthetic Difficulty | Low (Reductive Amination) | High (Quaternary Center Formation) |

Physicochemical Properties (Predicted):

-

LogP: ~2.1 (Moderate Lipophilicity)

-

pKa: ~9.8 (Secondary Amine), ~10.5 (Primary Amine)

-

Topological Polar Surface Area (TPSA): 38.0 Ų

Part 2: Synthetic Accessibility

Synthesizing the sterically crowded 4,4-center is non-trivial. Standard nucleophilic substitution fails. Two authoritative routes are recommended based on scale and purity requirements.

Route A: The "Classic" Grignard-Ritter Sequence

Best for large-scale preparation where intermediate isolation is preferred.

-

Grignard Addition: React N-benzyl-4-piperidone with benzylmagnesium bromide (BnMgBr) to yield 1,4-dibenzyl-4-hydroxypiperidine .

-

Ritter Reaction: Treat the tertiary alcohol with acetonitrile (MeCN) and sulfuric acid (H₂SO₄). The carbocation intermediate is trapped by the nitrile to form the acetamide.

-

Hydrolysis: Acidic hydrolysis (6N HCl, reflux) cleaves the acetamide to the free primary amine.

Route B: The "Modern" Sulfinamide Approach

Best for rapid analog generation and avoiding harsh acidic conditions.

-

Mechanism: Condensation of 4-piperidone with tert-butanesulfinamide (Ellman's auxiliary) followed by Grignard addition to the resulting sulfinimine.

-

Advantage: Higher stereocontrol (if chiral sulfinamide is used) and milder deprotection.

Visualization: Synthetic Pathways

Figure 1: Comparison of the Classical Ritter Route (Top) and Modern Sulfinamide Route (Bottom) for synthesizing the 4,4-disubstituted core.

Part 3: Medicinal Chemistry Applications & Case Studies

The AKT Inhibitor "Liability" Lesson

In the development of Protein Kinase B (AKT) inhibitors for cancer therapy, the 4-amino-4-benzylpiperidine scaffold was a key lead (e.g., Compound CCT128930 ).

-

The Win: The gem-disubstituted geometry perfectly positioned the amine to interact with the ATP-binding pocket while the benzyl group filled the lipophilic selectivity pocket.

-

The Fail: The scaffold suffered from rapid hepatic metabolism . The benzylic position and the piperidine ring itself were prone to oxidation.

-

The Solution: This led to the design of AZD5363 , where the benzyl group was replaced or the linker modified to improve oral bioavailability, demonstrating how this scaffold often serves as a "starting engine" for potency that must be tuned for DMPK.

Opioid & NK1 Receptor Ligands

In GPCR research, this scaffold mimics the "phenyl-piperidine" motif found in Fentanyl and Pethidine but adds a constraint.

-

Neurokinin-1 (NK1): Antagonists for chemotherapy-induced nausea often utilize the 4,4-disubstitution to prevent the "flipping" of the piperidine ring, maintaining the pharmacophore in the bioactive conformation.

-

Opioids: 4-Anilino-4-benzylpiperidines are potent mu-opioid agonists. The 4-benzyl group acts as a bulky hydrophobic anchor, increasing receptor affinity significantly compared to mono-substituted analogs.

Visualization: Pharmacophore & Decision Tree

Figure 2: SAR Decision Tree. The scaffold delivers potency via conformational locking but often requires optimization to overcome metabolic instability.

Part 4: Experimental Protocol

Protocol: Grignard Addition to N-Benzyl-4-piperidone Self-Validating Step: The formation of the tertiary alcohol is confirmed by the disappearance of the ketone carbonyl peak (~1715 cm⁻¹) in IR and the appearance of a broad OH stretch (~3400 cm⁻¹).

-

Reagents: N-Benzyl-4-piperidone (10.0 g, 52.8 mmol), Benzylmagnesium chloride (2.0 M in THF, 31.7 mL, 63.4 mmol), Anhydrous THF (100 mL).

-

Setup: Flame-dried 3-neck round bottom flask under Nitrogen atmosphere.

-

Procedure:

-

Dissolve piperidone in THF and cool to 0°C.

-

Add Grignard reagent dropwise over 30 mins (Exothermic!).

-

Allow to warm to RT and stir for 4 hours.

-

Quench: Cool to 0°C and quench with sat. NH₄Cl.[3]

-

Workup: Extract with EtOAc (3x), wash with brine, dry over MgSO₄.

-

Purification: Flash chromatography (Hexane/EtOAc) to yield 1,4-dibenzyl-4-hydroxypiperidine as a white solid.

-

Protocol: Ritter Reaction (Amine Formation) Self-Validating Step: Successful reaction is indicated by the formation of the amide (LCMS M+H = 323 for acetamide) before hydrolysis.

-

Reagents: 1,4-dibenzyl-4-hydroxypiperidine (5.0 g), Acetonitrile (20 mL), Conc. H₂SO₄ (15 mL).

-

Procedure:

-

Add H₂SO₄ dropwise to the alcohol in Acetonitrile at 0°C.

-

Stir at RT for 24 hours (The mixture will become homogeneous).

-

Pour onto ice/water and basify with NaOH to pH 10.

-

Extract the acetamide intermediate.

-

Hydrolysis: Reflux the intermediate in 6N HCl for 48 hours.

-

Isolation: Basify, extract, and convert to HCl salt for storage.

-

References

-

Discovery of AKT Inhibitors: Spencer, J. et al. "Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)." Journal of Medicinal Chemistry, 2010, 53(12), 4668–4678. Link

-

Rapid Synthesis via Sulfinamide: Gray, M. et al. "Rapid Synthesis of 4-Benzyl-4-aminopiperidines by Addition of Grignard Reagents to N-(1-Boc-Piperidin-4-ylidene)sulfinamides." Synlett, 2005, 2005(14), 2261-2264. Link

-

Opioid Analogs: Colapret, J. A. et al. "Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines."[4] Journal of Medicinal Chemistry, 1989, 32(5), 968-974.[4] Link

-

Ritter Reaction Mechanism: Bishop, R.[5] "The Ritter Reaction."[5][6] Comprehensive Organic Synthesis, 1991, 6, 261-300. Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Aminopiperidine-4-carboxamide | Benchchem [benchchem.com]

- 3. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 4. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Fundamental Reactivity of the 4-Amino-1-Benzylpiperidine Scaffold

Technical Guide | Version 2.0

Executive Summary

The 4-amino-1-benzylpiperidine (4-ABP) scaffold (CAS: 50541-93-0) represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for neuroactive agents (e.g., AChE inhibitors, antihistamines) and gastroprokinetics. Its utility stems from its bifunctional orthogonality : a highly nucleophilic primary amine at the C4 position and a tertiary amine at the N1 position, masked by a benzyl group.

This guide details the chemo-selective manipulation of 4-ABP, focusing on the "Order of Operations" required to synthesize complex libraries without protecting group reshuffling. It addresses the kinetic exclusivity of the C4-amine and the conditional lability of the N-benzyl moiety.

Part 1: Structural Analysis & Physicochemical Properties[1]

To control reactivity, one must understand the electronic environment of the two nitrogen centers.

| Feature | C4-Primary Amine ( | N1-Tertiary Amine ( |

| Hybridization | ||

| pKa (Approx) | ~10.2 - 10.6 | ~9.0 - 9.5 |

| Nucleophilicity | High (Kinetic primary target) | Low (Sterically hindered, tertiary) |

| Role | Diversity Vector (Warhead) | Structural Anchor / Protecting Group |

Senior Scientist Insight: The benzyl group at N1 serves a dual purpose. Structurally, it locks the piperidine ring into a stable chair conformation, minimizing 1,3-diaxial interactions. Chemically, it lowers the basicity of the ring nitrogen (inductive effect of the phenyl ring), ensuring that electrophiles preferentially react with the C4-amine.

Visualization: Chemo-Selectivity Map

The following diagram illustrates the divergent reactivity pathways available to the scaffold.

Figure 1: Chemo-selectivity map highlighting the kinetic preference for C4 functionalization (Blue) vs. N1 deprotection (Red).

Part 2: The C4-Amine – Primary Vector for Diversification[1]

The C4-amine is the primary entry point for library generation. The key challenge here is avoiding bis-alkylation during derivatization.

Protocol A: Controlled Reductive Amination

Direct alkylation with alkyl halides is discouraged due to over-alkylation. Reductive amination is the industry standard for mono-alkylation.

Reagents:

-

Substrate: 4-Amino-1-benzylpiperidine (1.0 equiv)[1]

-

Aldehyde/Ketone: (1.1 equiv)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: DCE (1,2-Dichloroethane) or DCM

-

Additive: Acetic Acid (1-2 equiv)

Step-by-Step Methodology:

-

Imine Formation: Dissolve the amine and aldehyde in DCE (0.1 M concentration). Add Acetic Acid.[2][3] Stir at Room Temperature (RT) for 1 hour.

-

Why: The acid catalyzes imine formation and buffers the basicity of the piperidine, preventing the reducing agent from decomposing too quickly.

-

-

Reduction: Add STAB in one portion. Stir for 4–16 hours.

-

Why STAB? Unlike NaBH4, STAB is mild and will not reduce the aldehyde/ketone before it forms the imine. It is safer than NaCNBH3.

-

-

Self-Validation (TLC/LCMS):

-

Check: Disappearance of the aldehyde spot.

-

Check: Appearance of a new spot with lower Rf (secondary amine).

-

-

Quench: Add saturated aqueous NaHCO3. Extract with DCM.

-

Purification: Flash chromatography (DCM/MeOH/NH3).

Protocol B: High-Fidelity Amide Coupling

For coupling with chiral acids or sterically hindered partners.

Reagents:

-

Coupling Agent: HATU (1.1 equiv)

-

Base: DIPEA (Hunig's Base) (2.0 equiv)

-

Solvent: DMF (anhydrous)

Methodology:

-

Activation: Dissolve Carboxylic Acid and HATU in DMF. Add 1.0 equiv of DIPEA. Stir for 5 mins.

-

Why: Pre-activation ensures the active ester forms before the amine is introduced, reducing potential side reactions.

-

-

Addition: Add 4-ABP and the remaining DIPEA.

-

Monitoring: Reaction is usually complete within 1–2 hours.

-

Validation: LCMS should show the M+1 peak corresponding to the Amide. The primary amine peak (M=191) should vanish.

-

Part 3: The N-Benzyl Moiety – Stability vs. Lability[1]

The N-benzyl group is robust against basic hydrolysis, reducing agents (NaBH4, LiAlH4), and nucleophilic attacks. However, it is a "temporary" handle if the goal is to functionalize the piperidine nitrogen (e.g., to create dual-pharmacophore drugs).

Protocol C: Selective N-Debenzylation (Hydrogenolysis)

This step must be performed after C4 functionalization. If performed before, you generate a diamine with difficult-to-control selectivity.

Reagents:

-

Catalyst: Pd/C (10% wt loading, wet support preferred to minimize ignition risk).

-

Hydrogen Source: H2 balloon (1 atm) or Ammonium Formate (Transfer Hydrogenation).

-

Solvent: Ethanol or Methanol.

-

Additive: HCl (1.0 equiv) or Acetic Acid.

Step-by-Step Methodology:

-

Preparation: Dissolve the C4-functionalized intermediate in Ethanol.

-

Protonation: Add 1.0 equiv of HCl (e.g., 1M in ether) or Acetic Acid.

-

Why: Protonating the amine prevents it from poisoning the Palladium catalyst. Free amines can bind strongly to Pd, killing catalytic activity.

-

-

Catalyst Addition: Under Argon flow, carefully add Pd/C (10% by weight of substrate).

-

Hydrogenation: Purge with H2 three times. Stir vigorously under H2 balloon for 12–24 hours.

-

Self-Validation (NMR):

-

Target: Disappearance of the aromatic benzyl protons (multiplet ~7.2–7.4 ppm) and the benzylic methylene singlet (~3.5 ppm).

-

Shift: The piperidine ring protons adjacent to nitrogen will shift upfield upon debenzylation.

-

-

Workup: Filter through a Celite pad to remove Pd. Concentrate filtrate.

Visualization: Synthetic Workflow

This diagram demonstrates the logical "Order of Operations" to access secondary piperidine libraries.

Figure 2: Optimal synthetic workflow. Note that C4 functionalization precedes N-debenzylation to maintain regiocontrol.

Part 4: Medicinal Chemistry Applications[1][5][6][7][8][9]

The 4-ABP scaffold is not merely a linker; it is a pharmacophore in its own right.

-

Acetylcholinesterase (AChE) Inhibitors:

-

The benzylpiperidine moiety mimics the binding of acetylcholine in the catalytic active site (CAS) of the enzyme.

-

Example: Donepezil derivatives often utilize this scaffold to span the gorge of the AChE enzyme.

-

-

GPCR Ligands (Dopamine/Serotonin):

-

The basic nitrogen at N1 (at physiological pH) interacts with the conserved Aspartate residue in aminergic GPCRs (e.g., D2, 5-HT2A).

-

Drug Reference:Clebopride (Dopamine antagonist) utilizes a substituted benzylpiperidine core.

-

-

Sigma Receptor Ligands:

-

N-benzylpiperidines show high affinity for Sigma-1 receptors, relevant in neuropathic pain and neurodegeneration research.

-

References

-

PubChem. 1-Benzyl-4-piperidylamine (Compound Summary). National Library of Medicine.[4] Available at: [Link]

-

Abdel-Magid, A. F., et al. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Journal of Organic Chemistry.[5][6] (Standard protocol validation).

-

Bull, S. D., et al. (2001). Chemoselective debenzylation of N-benzyl tertiary amines.[7] J. Chem. Soc., Perkin Trans.[6] 1. Available at: [Link][3]

- Sugimoto, H., et al. (1992). Donepezil Building Blocks: Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry. (Contextualizes the scaffold in Alzheimer's research).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. youtube.com [youtube.com]

- 3. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. users.ox.ac.uk [users.ox.ac.uk]

- 7. Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: 4-Benzylpiperidin-4-amine in Analgesic Synthesis

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It addresses the specific utility of 4-Benzylpiperidin-4-amine (a gem-disubstituted piperidine scaffold) in the synthesis of analgesic compounds, distinguishing it from its common isomer, 1-benzylpiperidin-4-amine.

Executive Summary

The 4-amino-4-benzylpiperidine scaffold (CAS 957063-xx-x for dihydrochloride) represents a privileged "gem-disubstituted" structural motif. Unlike the common 1-benzylpiperidin-4-amine, this scaffold possesses a quaternary carbon at the C4 position. This structural feature induces the Thorpe-Ingold effect (gem-dimethyl effect), restricting conformational flexibility and locking the phenyl and amine substituents into a bioactive orientation that mimics the tyrosine/phenylalanine residues found in endogenous enkephalins and opioid ligands.

This guide details the synthesis, validation, and application of this scaffold in developing novel analgesics, specifically targeting Mu-Opioid Receptors (MOR) and Sigma-1 receptors.[1]

Chemical Identity & Distinctions

CRITICAL DISTINCTION: Researchers must verify the substitution pattern before synthesis.[2]

| Feature | 4-Benzylpiperidin-4-amine (Target) | 1-Benzylpiperidin-4-amine (Common) |

| Structure | Gem-disubstituted at C4 (Quaternary Carbon) | Mono-substituted at C4, N-benzylated |

| Role | Conformational Lock / Pharmacophore Core | Linker / Solubilizing Group |

| Analgesic Class | Pethidine/Meperidine analogues, Akt Inhibitors | Fentanyl precursors, Antihistamines |

| Key Property | High metabolic stability (steric bulk) | Labile N-benzyl group (metabolic hot spot) |

Synthetic Protocol: The Ritter Route

The most robust method for synthesizing 4-benzylpiperidin-4-amine is the Grignard-Ritter Sequence . This pathway avoids the instability of 4-amino-4-cyano intermediates often found in Strecker syntheses.

Phase A: Grignard Addition (Creation of Quaternary Center)

Objective: Convert N-Boc-4-piperidone to N-Boc-4-benzyl-4-hydroxypiperidine.

Reagents:

-

N-Boc-4-piperidone (1.0 eq)

-

Benzylmagnesium chloride (2.0 M in THF, 1.2 eq)

-

Anhydrous THF (Solvent)

Protocol:

-

Setup: Flame-dry a 500 mL round-bottom flask (RBF) and purge with Argon.

-

Dissolution: Dissolve N-Boc-4-piperidone (10 mmol) in anhydrous THF (50 mL). Cool to 0°C.

-

Addition: Add Benzylmagnesium chloride dropwise over 30 minutes. The solution will turn opaque.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Quench: Cool to 0°C. Quench with saturated NH₄Cl solution (slow addition).

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

QC Check: 1H NMR should show the disappearance of the ketone carbonyl signal (~208 ppm in 13C).

Phase B: Ritter Reaction (Introduction of Amine)

Objective: Convert the tertiary alcohol to the acetamide.

Reagents:

-

Crude N-Boc-4-benzyl-4-hydroxypiperidine

-

Acetonitrile (Solvent/Reactant)

-

Concentrated Sulfuric Acid (H₂SO₄)

Protocol:

-

Dissolution: Dissolve the crude alcohol in Acetonitrile (20 mL). Cool to 0°C.

-

Acidification: Add Conc. H₂SO₄ (3.0 eq) dropwise. Caution: Exothermic.

-

Reaction: Warm to RT and stir for 12-18 hours. The Boc group may cleave concurrently, or the N-acetyl group may form. The Ritter reaction specifically targets the tertiary carbocation generated at C4.

-

Workup: Pour onto ice/water. Basify to pH 10 with NaOH (aq). Extract with DCM.

-

Product: This yields 4-acetamido-4-benzylpiperidine (N-acetyl protected amine).

Phase C: Hydrolysis (Final Deprotection)

Objective: Reveal the free primary amine.

Protocol:

-

Reflux the acetamide intermediate in 6M HCl for 24 hours.

-

Concentrate to dryness to yield 4-benzylpiperidin-4-amine dihydrochloride .

-

Purification: Recrystallize from MeOH/Ether.

Visualization: Synthetic Workflow & Logic

The following diagram illustrates the critical decision points and reaction flow for synthesizing this scaffold and applying it to analgesic drug design.

Caption: Step-by-step synthetic route utilizing the Ritter reaction to establish the quaternary center essential for the 4-benzylpiperidin-4-amine scaffold.

Application in Analgesic Design

The 4-benzylpiperidin-4-amine scaffold is a bioisostere of the 4-phenylpiperidine moiety found in Pethidine (Meperidine) . However, the benzyl insertion adds flexibility and lipophilicity, altering the receptor binding profile.

A. Opioid Receptor Modulation (Mu/Kappa)

To synthesize a "Fentanyl-Benzyl Hybrid" (an analogue where the 4-phenyl ring is replaced by a 4-benzyl group):

-

Acylation: React 4-benzylpiperidin-4-amine with Propionyl chloride .

-

Result: 4-Propionamido-4-benzyl-N-phenethylpiperidine.

-

Hypothesis: The extra methylene group (benzyl vs phenyl) pushes the aromatic ring deeper into the hydrophobic pocket of the Mu-receptor, potentially increasing potency or altering selectivity to Kappa receptors (reducing addiction liability).

B. Sigma-1 Receptor Antagonists (Neuropathic Pain)

Sigma-1 receptors are key targets for neuropathic pain. The benzylpiperidine moiety is a known pharmacophore for Sigma-1.

-

Protocol: Reductive amination of the Piperidine Nitrogen with substituted benzaldehydes.

-

Data Support: Research indicates that N-substituted benzylpiperidines show high affinity for Sigma-1, modulating calcium channels and reducing pain sensitization.

Quality Control & Validation Data

To ensure the integrity of the synthesized scaffold, compare analytical data against these standard values.

| Parameter | Expected Value / Observation | Method |

| Appearance | White crystalline solid (HCl salt) | Visual |

| 1H NMR (D2O) | δ 7.2-7.4 (m, 5H, Ar-H), 3.1 (s, 2H, Benzyl-CH2) | 400 MHz NMR |

| 13C NMR | Quaternary Carbon signal at ~55-60 ppm | 100 MHz NMR |

| Mass Spec | [M+H]+ = 191.15 (Free base) | LC-MS (ESI) |

| Solubility | Water (High, as salt), DMSO (High) | Saturation Test |

References

-

Synthesis of Gem-Disubstituted Piperidines: Journal of Medicinal Chemistry. "Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective Inhibitors of Protein Kinase B." (2010).[5]

-

Opioid SAR & 4-Phenylpiperidines: National Institutes of Health (PubMed). "4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents."

-

Benzylpiperidine in Pain Management: Bioorganic Chemistry. "Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects." (2024).[1][6]

-

Ritter Reaction Methodology: PrepChem. "Synthesis of 4-(benzyl)amino piperidine derivatives via Ritter Reaction."

Sources

- 1. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Aminopiperidine-4-carboxamide | Benchchem [benchchem.com]

- 3. Buy N-(Piperidin-3-yl)pyridin-4-amine [smolecule.com]

- 4. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. International Journal of Oncology [spandidos-publications.com]

Application Notes & Protocols: Leveraging 4-Benzylpiperidin-4-amine for the Synthesis of Novel Bioactive Molecules

Introduction: The Strategic Value of the 4-Benzylpiperidin-4-amine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with therapeutic potential is relentless. Central to this endeavor is the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. 4-Benzylpiperidin-4-amine has emerged as a quintessential example of such a scaffold.[1][2] Its structure is a masterful convergence of key features: a conformationally restricted piperidine ring, a primary amine group that serves as a versatile handle for synthetic elaboration, and a benzyl group on the piperidine nitrogen. This unique combination makes it an invaluable intermediate for constructing a diverse array of bioactive molecules, including analgesics, psychoactive agents, kinase inhibitors, and modulators of G-protein coupled receptors (GPCRs).[1][3][4][5][6]

The primary amine at the 4-position is the key to its synthetic utility, allowing for the introduction of a wide range of functional groups and building blocks through well-established chemical transformations. The piperidine ring system imparts a degree of three-dimensionality to the resulting molecules, a crucial factor for enhancing binding affinity and selectivity to biological targets. The N-benzyl group can be retained as a core structural element or strategically removed during synthesis to allow for further functionalization at the nitrogen atom.

This guide provides an in-depth exploration of two fundamental synthetic transformations involving 4-Benzylpiperidin-4-amine—N-acylation and reductive amination. We will present detailed, field-proven protocols and discuss their application in the synthesis of specific classes of biologically active compounds, offering researchers a robust framework for their drug discovery programs.

Core Synthetic Transformations: The Gateway to Molecular Diversity

The reactivity of the primary amine on the 4-Benzylpiperidin-4-amine core is the cornerstone of its versatility. The following sections detail the protocols for two of the most powerful methods for its functionalization.

N-Acylation: Forging the Amide Bond

Mechanistic Rationale: The formation of an amide bond via N-acylation is one of the most fundamental and reliable reactions in medicinal chemistry.[7] The lone pair of electrons on the nitrogen atom of 4-Benzylpiperidin-4-amine's primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (such as an acid chloride, anhydride, or a carboxylic acid activated with a coupling agent). For reactions with acid chlorides, the use of a non-nucleophilic base is essential to quench the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[8] This transformation is foundational for creating libraries of carboxamide derivatives, a class of compounds with a rich history of biological activity, including serotonin and norepinephrine reuptake inhibitors.[9]

Caption: Workflow for N-Acylation Protocol.

-

Materials & Equipment:

-

4-Benzylpiperidin-4-amine

-

Desired acid chloride (e.g., benzoyl chloride)

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, standard glassware for extraction and chromatography.

-

-

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Benzylpiperidin-4-amine (1.0 equivalent) in anhydrous DCM. Add triethylamine (1.2 equivalents). Stir the solution until all solids have dissolved.

-

Addition of Acylating Agent: Cool the flask to 0 °C using an ice bath. Add the acid chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise via a dropping funnel over 20-30 minutes. The causal logic here is to control the exothermic reaction and prevent side product formation.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.

-

Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired N-acyl derivative.

-

Reductive Amination: Building Secondary Amines

Mechanistic Rationale: Reductive amination is a powerful and efficient method for forming carbon-nitrogen bonds. The reaction proceeds in two main stages: first, the nucleophilic primary amine of 4-Benzylpiperidin-4-amine attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or enamine). In the second stage, a reducing agent, present in the same pot, reduces the imine to the final secondary amine.[10] The choice of reducing agent is critical; mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) are preferred because they are selective for the protonated imine intermediate and do not readily reduce the starting aldehyde or ketone.[11][12] This selectivity is the cornerstone of this one-pot protocol's success. This method has been successfully used in the synthesis of novel antifungal agents.[12]

Caption: Workflow for Reductive Amination Protocol.

-

Materials & Equipment:

-

4-Benzylpiperidin-4-amine

-

Desired aldehyde or ketone (e.g., isobutyraldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

-

Acetic acid (optional, catalytic amount)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Standard reaction and purification glassware.

-

-

Procedure:

-

Reaction Setup: To a solution of 4-Benzylpiperidin-4-amine (1.0 equivalent) in anhydrous DCE, add the aldehyde or ketone (1.1 equivalents).

-

Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to facilitate imine formation. Stir the mixture at room temperature for 30 minutes.

-

Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes. Self-validation check: The portion-wise addition helps to control any effervescence and exothermic reaction. The mixture is then stirred at room temperature for 6-12 hours or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO3. Extract the mixture with DCM (3 times).

-

Purification: Dry the combined organic layers over Na2SO4, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography to yield the target secondary amine.

-

Case Studies in Bioactive Molecule Synthesis

The true power of 4-Benzylpiperidin-4-amine is realized when these core transformations are applied to construct complex, biologically active molecules.

Case Study 1: Synthesis of Kinase Inhibitor Scaffolds

The 4-aminopiperidine moiety is a common feature in many potent and selective protein kinase inhibitors.[13] It acts as a central scaffold to correctly orient a "hinge-binding" element (which interacts with the kinase hinge region) and a "selectivity element" (which projects into a solvent-exposed region).

Synthetic Strategy: A common strategy involves the N-acylation of 4-Benzylpiperidin-4-amine with a heterocyclic carboxylic acid, such as a pyrimidine- or purine-based acid, which serves as the hinge-binding motif.

Start [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=415852&t=l", label=""]; Intermediate [label="+"]; Reagent [label="Hinge-Binding\nCarboxylic Acid\n(e.g., Pyrimidine-COOH)"]; Product [label="Kinase Inhibitor\nScaffold"];

Start -> Intermediate [arrowhead=none]; Reagent -> Intermediate [arrowhead=none]; Intermediate -> Product [label=" N-Acylation \n (Coupling Agents) "]; }

Caption: Synthesis of a Kinase Inhibitor Scaffold.

Quantitative Data Summary: The following table summarizes representative data for kinase inhibitors built upon similar aminopiperidine scaffolds, illustrating the potency that can be achieved.

| Compound Class | Target Kinase | Example IC50 (nM) | Reference |

| Purine Derivatives | ROCK2 | 50 - 200 | [13] |

| Pyrimidine Derivatives | p38α MAPK | 10 - 100 |

Case Study 2: Synthesis of GPCR Modulators

The 4-benzylpiperidine core is present in ligands for numerous GPCRs, including sigma (σ) receptors and chemokine receptors, which are targets for neuropathic pain and inflammatory diseases, respectively.[4][6]

Synthetic Strategy: For σ-receptor ligands, the synthesis often involves extending the amine with a linker via reductive amination or alkylation, followed by the addition of another functional group.[4] For example, reacting 4-Benzylpiperidin-4-amine with a suitable aldehyde via reductive amination can introduce a side chain that enhances receptor affinity and selectivity.

Data Summary for Representative GPCR Ligands:

| Compound Scaffold | Target Receptor | Example Affinity (Ki, nM) | Therapeutic Area | Reference |

| Polyfunctional Pyridines | σ1 Receptor | 1.45 | Neuropathic Pain | [4] |

| Aminopiperidinyl Amides | CXCR4 | 1.25 (IC50) | Inflammation | [6] |

Physicochemical & Safety Data

A thorough understanding of the starting material is paramount for safe and effective synthesis.

Properties of 4-Benzylpiperidin-4-amine

| Property | Value | Reference |

| Molecular Formula | C12H18N2 | [14] |

| Molar Mass | 190.28 g/mol | [14] |

| Appearance | Colorless to pale yellow solid or oily liquid | [11] |

| CAS Number | 50541-93-0 | [14] |

GHS Hazard Information: Researchers must handle 4-Benzylpiperidin-4-amine with appropriate personal protective equipment (PPE), as it is associated with the following hazards:

-

H315: Causes skin irritation.[14]

-

H319: Causes serious eye irritation.[14]

-

H335: May cause respiratory irritation.[14]

Conclusion

4-Benzylpiperidin-4-amine stands as a testament to the power of privileged scaffolds in drug discovery. Its inherent structural features and the straightforward reactivity of its primary amine provide a reliable and versatile platform for synthesizing diverse libraries of bioactive compounds. The N-acylation and reductive amination protocols detailed herein represent robust, reproducible, and scalable methods for elaborating this core. By providing a deep understanding of the causality behind these experimental choices, this guide empowers researchers to confidently employ 4-Benzylpiperidin-4-amine as a key intermediate in the rational design and development of the next generation of therapeutics.

References

-

Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors. PubMed.[Link]

-

Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. PubMed Central.[Link]

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central.[Link]

-

Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. International Journal of Research in Pharmaceutical Sciences.[Link]

-

Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. MDPI.[Link]

-

6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PubMed Central.[Link]

-

4-Benzylpiperidine. Wikipedia.[Link]

-

1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852. PubChem.[Link]

-

Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.[Link]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central.[Link]

-

Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. ResearchGate.[Link]

-

Design and synthesis of an aminopiperidine series of γ-secretase modulators. PubMed.[Link]

-

GPCR Allosteric Modulator Discovery. ResearchGate.[Link]

-

An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Institutes of Health.[Link]

-

Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Publishing.[Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. researchgate.net.[Link]

-

Discovery of novel aminopiperidinyl amide CXCR4 modulators through virtual screening and rational drug design. PubMed.[Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.[Link]

-

N-Terminus Acetylation Protocol. Carnegie Mellon University.[Link]

-

Challenging reductive amination. Reddit.[Link]

-

22.4e Synthesis of Amines Reductive Amination. YouTube.[Link]

-

N-Acylation in combinatorial chemistry. ARKAT USA, Inc.[Link]

-

Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. Frontiers.[Link]

-

N-Acylation in Combinatorial Chemistry. ResearchGate.[Link]

-

Allosteric modulation of G protein-coupled receptor signaling. PubMed Central.[Link]

-

Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. ResearchGate.[Link]

-

4-Benzyl-4-aminopiperidine 3 and N-protected, unsubstituted [4.5] - and [5.5]-diazaspirocyclic scaffolds 4–10. ResearchGate.[Link]

-

Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. bepls.[Link]

-

Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Royal Society of Chemistry.[Link]

-

Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv.[Link]

-

Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ACS Publications.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of an aminopiperidine series of γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel aminopiperidinyl amide CXCR4 modulators through virtual screening and rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Page loading... [wap.guidechem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Chemoselective Pd/C Hydrogenation for 4-Aminopiperidine Scaffolds

This Application Note is structured as a high-level technical guide for pharmaceutical process chemists and researchers. It addresses the synthesis of 1-Benzylpiperidin-4-amine (often colloquially referred to as 4-benzylpiperidin-4-amine in commercial catalogs, CAS: 50541-93-0) and the critical chemoselectivity required when using Palladium on Carbon (Pd/C).

Executive Summary & Target Profile

The synthesis of 4-amino-1-benzylpiperidine (and its quaternary analogs) represents a classic chemoselectivity challenge in heterogeneous catalysis. The core objective is often the reduction of a C=N functionality (oxime or imine) to a C-N bond (amine) while preserving the N-benzyl protecting group. Alternatively, the objective may be the global deprotection to yield the free piperidine.

This guide provides protocols for two distinct catalytic modes using Pd/C:

-

Mode A (Retention): Reduction of the oxime/imine without cleaving the benzyl group.

-

Mode B (Cleavage): Hydrogenolysis (debenzylation) to release the free secondary amine.

Target Molecule Clarification

-

Primary Target: 1-Benzylpiperidin-4-amine (CAS: 50541-93-0).

-

Structure: A piperidine ring with a benzyl group at

and a primary amine at -

Relevance: Key intermediate for gastroprokinetic agents (e.g., Clebopride, Mosapride) and muscarinic receptor antagonists.

Mechanistic Insight: The "Pd/C Paradox"

Palladium on Carbon is the "Jekyll and Hyde" of benzyl-protected amines. Understanding the surface chemistry is prerequisite to controlling the outcome.

-

The Competition: The reaction involves two competing pathways on the Pd surface:

-

Hydrogenation (C=N

CH-NH): Requires adsorption of the -

Hydrogenolysis (N-Bn

N-H + Toluene): Requires oxidative insertion of Pd into the benzylic C-N bond. This is promoted by acidic media and elevated temperatures .

-

-

Control Strategy: To retain the benzyl group (Mode A), we must suppress the oxidative insertion step. This is achieved by:

-

Solvent Choice: Using neutral or slightly basic alcoholic solvents (MeOH/NH

) inhibits the protonation of the amine, making the benzylic C-N bond less electrophilic and less prone to cleavage. -

Poisoning: In extreme cases, adding trace pyridine or using unreduced Pd/C variants can attenuate the catalyst's ability to cleave C-N bonds.

-

Synthetic Pathway Visualization

The following diagram illustrates the divergent pathways controlled by reaction conditions.

Caption: Divergent synthesis of 4-aminopiperidine scaffolds via controlled Pd/C hydrogenation.

Detailed Experimental Protocols

Protocol A: Chemoselective Synthesis of 1-Benzylpiperidin-4-amine

Objective: Reduce the oxime while keeping the benzyl group intact.

Reagents:

-

Substrate: 1-Benzyl-4-piperidone oxime (1.0 equiv)

-

Catalyst: 5% Pd/C (50% water wet, 0.02-0.05 equiv Pd metal)

-

Solvent: Methanol (anhydrous preferred) or 7N NH

in MeOH -

Hydrogen Source: H

Balloon or Hydrogenator (1-3 atm)

Step-by-Step:

-

Preparation: In a hydrogenation vessel, dissolve the oxime in Methanol (0.1 M concentration).

-

Critical Note: If the oxime was prepared as a HCl salt, neutralize it first. The presence of free HCl will accelerate debenzylation. Add Et

N or use ammonia-saturated methanol to ensure basicity.

-

-

Catalyst Addition: Under an Argon/Nitrogen blanket, carefully add the wet 5% Pd/C.

-

Safety: Pd/C is pyrophoric when dry. Always use wet catalyst and inert gas.

-

-

Hydrogenation: Purge the vessel with H

(3 cycles). Maintain pressure at 1-3 atm (balloon pressure is often sufficient) . Stir vigorously at Room Temperature (20-25°C) .-

Monitoring: Monitor via TLC or LCMS. Reaction typically completes in 2-6 hours.

-

Stop Condition: Stop immediately upon consumption of the oxime. Prolonged exposure leads to slow debenzylation.

-

-

Work-up: Filter the catalyst through a Celite pad. Wash with MeOH. Concentrate the filtrate to yield the crude amine.[1]

-

Purification: The product is an amine; purification via acid-base extraction or recrystallization (as a dihydrochloride salt) is standard.

Protocol B: "Hard" Hydrogenation for Global Deprotection

Objective: Remove the benzyl group to yield 4-aminopiperidine.

Reagents:

-

Substrate: 1-Benzylpiperidin-4-amine (or precursor oxime)

-

Catalyst: 10% Pd/C (Dry or Wet, higher loading: 10 wt%)

-

Solvent: Ethanol + Acetic Acid (10:1 ratio)

-

Conditions: 50-60°C, 5-10 atm H

.

Step-by-Step:

-

Solvent System: Dissolve the substrate in Ethanol. Add Glacial Acetic Acid (1.0 - 2.0 equiv relative to amine).

-

Why Acid? Protonation of the piperidine nitrogen creates an ammonium salt, which inductively destabilizes the benzylic C-N bond, significantly lowering the activation energy for hydrogenolysis.

-

-

Reaction: Charge the vessel (Parr shaker or autoclave) with H

to 50-100 psi (3.5 - 7 bar) . Heat to 60°C . -

Completion: Reaction is usually complete within 12-24 hours. Toluene is generated as a byproduct.

-

Work-up: Filter catalyst. The filtrate contains the acetate salt of the product. Evaporate solvent and toluene.

Data Summary: Condition Optimization

The following table summarizes the impact of variables on the Selectivity Index (Ratio of N-Benzyl Amine : De-benzylated Amine).

| Variable | Condition | Outcome | Selectivity (Target: N-Bn Retention) |

| Solvent | Methanol (Neutral) | Standard reduction | High |

| Methanol + NH | Inhibits hydrogenolysis | Very High | |

| Acetic Acid / EtOH | Promotes hydrogenolysis | Low (Cleavage favored) | |

| Catalyst | 5% Pd/C (Wet) | Moderate activity | High |

| 10% Pd/C (Dry) | High activity | Moderate/Low | |

| Pd(OH) | Aggressive cleavage | Very Low (Used for deprotection) | |

| Pressure | 1 atm (Balloon) | Slow, controlled | High |

| >5 atm (Parr) | Rapid, indiscriminate | Low | |

| Temp | 20°C | Kinetic control | High |

| >50°C | Thermodynamic control | Low |

Troubleshooting & Advanced Variants

Issue: "I'm losing my Benzyl group even in Methanol."

-

Cause: The amine product itself is basic, but local surface acidity on the carbon support can trigger cleavage.

-

Solution: Switch to Pt/C (Platinum on Carbon) . Platinum is excellent for reducing C=N bonds but is very poor at hydrogenolysis of benzyl groups. If you must use Pd/C, add 0.1 equiv of Pyridine to poison the high-energy sites responsible for C-N cleavage.

Issue: "The reaction stalls at the Imine intermediate."

-

Cause: Incomplete reduction.

-

Solution: Ensure vigorous stirring (gas-liquid mass transfer limitation). Increase pressure slightly (to 3 atm) rather than temperature.

Variant: Synthesis of Quaternary 4-Amino-4-Benzylpiperidine

If the target is the quaternary analog (Structure: Piperidine with -Bn and -NH2 both at C4), Pd/C is not used for the core synthesis.

-

Route: 1-Benzyl-4-piperidone

4-Amino-4-cyano -

Pd/C Role: Pd/C is used only in the final step if the

-benzyl group needs to be removed.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 415852, 1-Benzylpiperidin-4-amine. Retrieved from [Link]

-

Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison.[2][3] Chemical & Pharmaceutical Bulletin, 51(3), 320-324. Retrieved from [Link]

-

Mandal, P. K., & McMurray, J. S. (2007).[4] Pd-C-induced catalytic transfer hydrogenation with triethylsilane.[4] The Journal of Organic Chemistry, 72(17), 6599-6601. Retrieved from [Link]

-

Sanofi-Aventis. (2004).[5] Method for preparing 4-amino-4-phenylpiperidines. US Patent Application US20040171837A1.[5] Retrieved from

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane [organic-chemistry.org]

- 5. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google Patents [patents.google.com]

The 4-Benzylpiperidin-4-amine Scaffold: A Versatile Platform for Central Nervous System Drug Discovery

Introduction: The Strategic Value of the 4-Benzylpiperidin-4-amine Core

In the intricate landscape of central nervous system (CNS) drug design, the identification of privileged scaffolds — molecular frameworks that can interact with multiple biological targets — is a cornerstone of efficient and successful drug discovery campaigns. The 4-benzylpiperidin-4-amine moiety has emerged as one such scaffold, demonstrating remarkable versatility in yielding potent and selective modulators of various CNS targets. Its inherent structural features, including a basic nitrogen atom, a conformationally restricted piperidine ring, and an aromatic benzyl group, provide a rich three-dimensional pharmacophore that can be strategically elaborated to achieve desired pharmacological profiles. This guide provides a comprehensive overview of the synthesis, derivatization, and pharmacological evaluation of compounds based on the 4-benzylpiperidin-4-amine scaffold, offering detailed protocols and insights for researchers in the field.

The piperidine ring is a common motif in numerous CNS-active drugs, valued for its ability to confer favorable pharmacokinetic properties, such as improved blood-brain barrier penetration. The addition of a 4-amino group provides a crucial handle for introducing a wide array of substituents, allowing for fine-tuning of a compound's interaction with its biological target. The N-benzyl group not only contributes to the overall lipophilicity but can also engage in key binding interactions, such as π-π stacking, with aromatic residues in the target protein's binding pocket. This combination of features makes the 4-benzylpiperidin-4-amine scaffold a powerful starting point for the development of novel therapeutics for a range of neurological and psychiatric disorders.

Synthesis of the 4-Benzylpiperidin-4-amine Scaffold and its Precursors

The synthesis of the 4-benzylpiperidin-4-amine scaffold is a multi-step process that begins with the preparation of the key intermediate, N-benzyl-4-piperidone.

Protocol 1: Synthesis of N-Benzyl-4-piperidone

This protocol outlines a common method for the synthesis of N-benzyl-4-piperidone from benzylamine and an acrylate ester.[1][2]

Materials:

-

Benzylamine

-

Methyl acrylate or other acrylic ester

-

Anhydrous toluene

-

Methanol (anhydrous)

-

Sodium metal

-

Concentrated hydrochloric acid

-

Sodium hydroxide solution (35%)

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Michael Addition: In a reaction vessel, dissolve benzylamine and methyl acrylate (in a molar ratio of 1:2.6-5) in an alcohol-based organic solvent like methanol.[2] Stir the mixture at room temperature to facilitate the Michael addition reaction.

-

Solvent Removal: After the reaction is complete, remove the excess acrylate and alcohol solvent by distillation.[2]

-

Dieckmann Condensation: To a dry three-necked flask, add anhydrous toluene and sodium metal. Heat the mixture to reflux with stirring. Add a small amount of anhydrous methanol to initiate the reaction, followed by the slow, dropwise addition of the product from the previous step.[3]

-

Reflux: Continue to reflux the reaction mixture for several hours. During this time, it may be necessary to increase the stirring speed and add more anhydrous toluene in portions.[3]

-

Acidification and Hydrolysis: After cooling the reaction to room temperature, extract the mixture with a 25% hydrochloric acid solution. Reflux the acidic aqueous layer for several hours until the reaction is complete, as monitored by a suitable method (e.g., TLC or FeCl3 test).[3]

-

Neutralization and Extraction: Cool the reaction mixture and neutralize it to a pH of approximately 8.5 with a 35% sodium hydroxide solution while stirring. Extract the aqueous layer multiple times with ethyl acetate.[3]

-

Workup: Combine the organic extracts, wash with a saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the ethyl acetate by rotary evaporation. The crude N-benzyl-4-piperidone can be purified by vacuum distillation to yield a light yellow oily liquid.[3]

Causality Behind Experimental Choices:

-

The use of an excess of acrylate in the Michael addition step helps to minimize the formation of the mono-adduct and drive the reaction towards the desired bis-adduct.[2]

-

The Dieckmann condensation is a classic method for forming five- or six-membered rings from diesters. The use of a strong base like sodium metal is necessary to deprotonate the α-carbon and initiate the cyclization.

-

Acidic hydrolysis and decarboxylation convert the initial cyclized product into the target N-benzyl-4-piperidone.

Protocol 2: Reductive Amination to Synthesize 4-Benzylpiperidin-4-amine

This protocol describes the conversion of N-benzyl-4-piperidone to the final 4-benzylpiperidin-4-amine scaffold via reductive amination.[4]

Materials:

-

N-benzyl-4-piperidone

-

Ammonium acetate or ammonia

-

Sodium cyanoborohydride (NaBH3CN) or other suitable reducing agent

-

Methanol (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Acetic acid (optional)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N-benzyl-4-piperidone in anhydrous methanol or a mixture of methanol and THF.

-

Amine Source: Add a large excess of ammonium acetate or introduce ammonia gas into the solution. This provides the nitrogen source for the amino group.

-

Reducing Agent: To the stirred solution, add sodium cyanoborohydride in portions. The reaction is typically carried out at room temperature. A small amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.[5]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of water or a saturated sodium bicarbonate solution. Extract the aqueous layer several times with dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 4-benzylpiperidin-4-amine.

Causality Behind Experimental Choices:

-

Reductive Amination: This is a highly efficient one-pot method for the synthesis of amines from ketones or aldehydes. The reaction proceeds through the in-situ formation of an imine or iminium ion, which is then reduced by the hydride reagent.

-

Sodium Cyanoborohydride: This reducing agent is particularly well-suited for reductive aminations because it is mild enough not to significantly reduce the starting ketone but is reactive enough to reduce the iminium ion intermediate.[6] This selectivity minimizes side reactions.

Pharmacological Evaluation of 4-Benzylpiperidin-4-amine Derivatives

Once a library of 4-benzylpiperidin-4-amine derivatives has been synthesized, a systematic pharmacological evaluation is necessary to determine their biological activity and potential as CNS drug candidates. This typically involves a tiered approach, starting with in vitro screening to identify initial hits, followed by more detailed in vitro and in vivo characterization.

In Vitro Screening Assays

A variety of in vitro assays can be employed to assess the interaction of 4-benzylpiperidin-4-amine derivatives with specific CNS targets.

This protocol describes a method to measure the inhibition of dopamine uptake by the dopamine transporter expressed in a suitable cell line.[7][8]

Materials:

-

HEK293 cells (or other suitable cell line) stably expressing the human dopamine transporter (hDAT)

-

96-well cell culture plates

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

[3H]Dopamine (radiolabeled ligand)

-

Test compounds (4-benzylpiperidin-4-amine derivatives)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Cell Plating: Seed the hDAT-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds in uptake buffer.

-

Assay Initiation: Wash the cells with uptake buffer. Add the test compound solutions to the wells and pre-incubate for a short period at 37°C.

-

Radioligand Addition: Initiate the uptake reaction by adding a solution containing a fixed concentration of [3H]Dopamine to each well.[8]

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 5-10 minutes) to allow for dopamine uptake.[8]

-

Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Quantification: Lyse the cells and add a scintillation cocktail to each well. Measure the radioactivity in a microplate scintillation counter.

-

Data Analysis: Calculate the percent inhibition of [3H]Dopamine uptake for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

This protocol outlines the widely used Ellman's method for measuring the inhibition of acetylcholinesterase activity.[9][10]

Materials:

-

Acetylcholinesterase (AChE) enzyme (from electric eel or human recombinant)

-

Phosphate buffer (pH 8.0)

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Test compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare serial dilutions of the test compounds.

-

Assay Setup: In a 96-well plate, add phosphate buffer, the test compound solution, and the AChE solution to each well.[10]

-

Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the DTNB solution, followed by the ATCI substrate solution to initiate the reaction.[9]

-

Measurement: Immediately measure the absorbance at 412 nm kinetically over a period of 10-15 minutes using a microplate reader.[9]

-

Data Analysis: Determine the rate of reaction for each concentration of the test compound. Calculate the percent inhibition and determine the IC50 value.

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor.[11][12]

Materials:

-

Membrane preparation from a source rich in sigma-1 receptors (e.g., guinea pig brain)

-

-Pentazocine (radiolabeled ligand)

-

Non-specific binding agent (e.g., haloperidol)

-

Test compounds

-

Assay buffer

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter

Procedure:

-

Reaction Mixture: In a 96-well plate or individual tubes, combine the membrane preparation, -pentazocine, and either buffer, the test compound at various concentrations, or the non-specific binding agent.[12]

-

Incubation: Incubate the reaction mixtures at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.[12]

-

Filtration: Terminate the binding by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.[12]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the Ki value by non-linear regression analysis using the Cheng-Prusoff equation.

In Vivo Behavioral Assays

Following in vitro characterization, promising compounds should be evaluated in animal models to assess their in vivo efficacy and potential therapeutic effects.

This test is used to evaluate the analgesic properties of a compound by measuring the latency of a mouse to react to a thermal stimulus.[13][14]

Apparatus:

-

Hot plate apparatus with adjustable temperature control.

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes before the experiment.[14]

-

Baseline Measurement: Place each mouse on the hot plate, maintained at a constant temperature (e.g., 55°C), and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[14]

-

Compound Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, oral).

-

Post-treatment Measurement: At various time points after compound administration, place the mice back on the hot plate and measure the reaction latency.

-

Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect of the compound.

The elevated plus maze is a widely used model to assess anxiety-like behavior in rodents.[15][16][17]

Apparatus:

-

A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

-

Acclimation: Acclimate the animals to the testing room before the experiment.

-

Compound Administration: Administer the test compound or vehicle.

-

Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for a set period (e.g., 5 minutes).[16]

-

Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

-

Data Analysis: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

Structure-Activity Relationship (SAR) and ADME-Tox Profiling

A systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of 4-benzylpiperidin-4-amine derivatives.

Key SAR Insights:

-

Substituents on the 4-Amino Group: The nature of the substituent on the 4-amino group can significantly influence the compound's activity and selectivity. For example, in a series of antifungal agents, a long alkyl chain (n-dodecyl) at this position was found to be optimal for activity.[18]

-

Substituents on the Benzyl Ring: Modification of the benzyl ring with various substituents can modulate the compound's electronic and steric properties, impacting its binding affinity and selectivity for different targets.

-

Modifications of the Piperidine Ring: While the core piperidine ring is often maintained, modifications such as the introduction of substituents can be explored to alter the compound's conformational preferences and interactions with the target.

Table 1: Illustrative SAR Data for 4-Benzylpiperidine Carboxamide Derivatives as Monoamine Transporter Inhibitors [19]

| Compound | Linker Length (Carbons) | Aromatic Substitution | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| 7j | 3 | Biphenyl | >10,000 | 15.8 | 1.2 |

| 8k | 2 | Diphenyl | 12.5 | 25.1 | 19.9 |

This table illustrates how modifying the linker length and the aromatic substituent can dramatically shift the selectivity profile of 4-benzylpiperidine derivatives.[19]

In Silico and In Vitro ADME-Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties is essential for the successful development of CNS drug candidates.[20][21]

In Silico Prediction:

-